molecular formula C19H16N6O B2547122 5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine CAS No. 2380194-55-6

5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine

Cat. No.: B2547122
CAS No.: 2380194-55-6
M. Wt: 344.378
InChI Key: HTAYBHMLTXSTQJ-UHFFFAOYSA-N
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Description

5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a phenyl-oxadiazole moiety and a pyridine-ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Synthesis of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors like amidines and β-diketones.

    Introduction of the pyridine-ethylamine group: This can be done via nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrimidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenated solvents, strong bases or acids, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular signaling pathways.

Medicine

Medically, this compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in areas like oncology, neurology, and infectious diseases.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers, coatings, and electronic devices, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: Lacks the pyridine-ethylamine group.

    N-(1-pyridin-4-ylethyl)pyrimidin-4-amine: Lacks the phenyl-oxadiazole moiety.

    5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-methylpyrimidin-4-amine: Has a methyl group instead of the pyridine-ethylamine group.

Uniqueness

The uniqueness of 5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c1-13(14-7-9-20-10-8-14)23-18-16(11-21-12-22-18)19-24-17(25-26-19)15-5-3-2-4-6-15/h2-13H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAYBHMLTXSTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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